molecular formula C14H13F3N4O3 B2380765 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034366-15-7

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2380765
CAS No.: 2034366-15-7
M. Wt: 342.278
InChI Key: VKQWAYNCSUBJCW-UHFFFAOYSA-N
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Description

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a trifluoromethyl-substituted nicotinoyl group, making it a complex and intriguing molecule for researchers.

Preparation Methods

The synthesis of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the imidazolidine-2,4-dione core. The trifluoromethyl-substituted nicotinoyl group is then introduced through a series of reactions. Common synthetic routes include:

    Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, often involving cyclization reactions under specific conditions.

    Functionalization: The imidazolidine-2,4-dione core is functionalized with the trifluoromethyl-substituted nicotinoyl group using reagents such as trifluoromethyl iodide and nicotinic acid derivatives.

    Reaction Conditions: Typical reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, share structural similarities but differ in their biological activities and applications.

    Imidazolidine Derivatives: Compounds with an imidazolidine-2,4-dione core, such as thiazolidines, exhibit different pharmacological properties and uses.

    Trifluoromethyl-Substituted Compounds: Compounds with a trifluoromethyl group, such as trifluoromethyl benzenes, have distinct chemical and biological characteristics.

The uniqueness of this compound lies in its combination of these structural features, resulting in a compound with diverse and promising applications in various fields of research and industry.

Properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c15-14(16,17)10-2-1-8(5-18-10)12(23)20-4-3-9(7-20)21-11(22)6-19-13(21)24/h1-2,5,9H,3-4,6-7H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQWAYNCSUBJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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